molecular formula C19H20O3 B1251685 Arachidin-3

Arachidin-3

Cat. No. B1251685
M. Wt: 296.4 g/mol
InChI Key: XTDKVQYWANHUFS-RUQOPNIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidin-3 is a natural product found in Arachis hypogaea with data available.

Scientific Research Applications

Anticancer Potential

Arachidin-3, alongside other stilbenoids such as arachidin-1 and resveratrol, is studied for its anticancer properties. In human leukemia HL-60 cells, arachidin-1, closely related to arachidin-3, demonstrated significant efficacy in inducing programmed cell death, suggesting potential anticancer activity. This process involves mitochondrial damage, caspase activation, and apoptosis-inducing factors, leading to cell death through both caspase-dependent and independent pathways (Huang et al., 2010).

Anti-inflammatory Properties

Arachidin-1, a compound similar to arachidin-3, has been shown to have an anti-inflammatory effect in endothelial cells. It attenuates TNF-α-induced inflammation by inhibiting nuclear translocation of NF-κB and degradation of IκBα. Additionally, it upregulates Nrf-2, a key mediator of phase II enzyme expression, suggesting a mechanism for reducing inflammation (Chen et al., 2017).

Production and Purification Techniques

Recent studies focus on the production and purification of arachidin-1 and arachidin-3 using peanut hairy root cultures. Different elicitation strategies, such as cyclodextrin, hydrogen peroxide, methyl jasmonate, and magnesium chloride, have been employed to enhance the yield of these compounds. These methods provide a sustainable strategy for producing high-purity arachidin-1 and arachidin-3 (Sharma et al., 2022).

Antioxidant Activity

The antioxidant properties of arachidin-1 and arachidin-3 have been explored. Purification methods such as centrifugal partition chromatography have been used to isolate these compounds from peanut hairy root cultures. Their antioxidant activities were assessed using assays like the thiobarbituric acid reactive substances (TBARS) assay, demonstrating their potential in inhibiting lipid oxidation (Abbott et al., 2010).

Role in Inhibiting Adipogenesis

In the context of adipocyte differentiation and cytotoxicity, arachidin-1 and arachidin-3 have been studied. Specifically, arachidin-1 showed a dose-dependent inhibition of adipocyte differentiation in 3T3-L1 cells, indicating potential relevance in metabolic disorders related to adipogenesis (Liu et al., 2013).

properties

Product Name

Arachidin-3

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-[(E)-3-methylbut-1-enyl]benzene-1,3-diol

InChI

InChI=1S/C19H20O3/c1-13(2)3-10-17-18(21)11-15(12-19(17)22)5-4-14-6-8-16(20)9-7-14/h3-13,20-22H,1-2H3/b5-4+,10-3+

InChI Key

XTDKVQYWANHUFS-RUQOPNIZSA-N

Isomeric SMILES

CC(C)/C=C/C1=C(C=C(C=C1O)/C=C/C2=CC=C(C=C2)O)O

Canonical SMILES

CC(C)C=CC1=C(C=C(C=C1O)C=CC2=CC=C(C=C2)O)O

synonyms

arachidin-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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